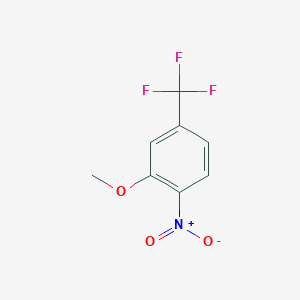

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-methoxy-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-4-5(8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGJUZQUCHGDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650475 | |

| Record name | 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-97-8 | |

| Record name | 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Chemical Entity

In the realm of chemical research and drug development, a thorough understanding of a compound's physical properties is the bedrock upon which further investigation is built. These properties govern a substance's behavior, from its solubility in various media to its stability under different conditions, and are critical for everything from reaction optimization to formulation development. This guide is dedicated to a comprehensive exploration of the physical properties of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene , a compound of interest in various research and synthetic applications.

Molecular Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group. The relative positions of these functional groups are crucial to the molecule's overall electronic and steric properties, which in turn dictate its physical characteristics.

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic of a liquid's volatility.

Protocol: Microscale Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup:

-

Place a small amount (0.5 - 1 mL) of the liquid sample into a small test tube or a fusion tube.

-

Prepare a micro-capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The convection currents will ensure even heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid. [1] * Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, reaction setup, and formulation. A systematic approach is often employed to classify a compound's solubility.

Protocol: Qualitative Solubility Testing

-

General Procedure:

-

In a small test tube, add approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid sample).

-

Add about 0.5 mL of the chosen solvent.

-

Gently shake or vortex the tube for 1-2 minutes. [2] * Observe if the solute completely dissolves. If not, the compound is considered insoluble or sparingly soluble in that solvent at that concentration.

-

-

Systematic Solvent Testing:

-

Water: Test for solubility in deionized water. If soluble, check the pH of the solution with litmus paper or a pH meter to identify potential acidic or basic functional groups. [3] * 5% NaOH (aq): If insoluble in water, test for solubility in a dilute sodium hydroxide solution. Solubility indicates the presence of an acidic functional group (e.g., a phenol, although this compound does not have one, this is a standard step).

-

5% HCl (aq): If insoluble in water and 5% NaOH, test for solubility in a dilute hydrochloric acid solution. Solubility would suggest a basic functional group (e.g., an amine).

-

Organic Solvents: Test for solubility in a range of common organic solvents of varying polarity, such as:

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (moderately polar)

-

Toluene (nonpolar)

-

Hexane (nonpolar) This will provide a solubility profile that can be used to select appropriate solvents for reactions and purifications. [2]

-

-

Caption: Decision workflow for qualitative solubility testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally similar compounds, such as other nitroaromatic and trifluoromethyl-substituted compounds.

-

Potential Hazards:

-

Skin and Eye Irritation: Aromatic nitro compounds can be irritating to the skin and eyes.

-

Toxicity: Nitroaromatic compounds can be toxic if ingested or absorbed through the skin.

-

Inhalation: Vapors or dust may be harmful if inhaled.

-

-

Recommended Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Consult the SDS for any closely related compounds for more detailed safety information.

-

Conclusion

This technical guide provides a framework for understanding and determining the physical properties of this compound. While the lack of readily available experimental data presents a challenge, the use of computational predictions offers a valuable starting point. More importantly, the detailed experimental protocols provided herein empower researchers to generate their own robust and reliable data. Adherence to these standardized methods will not only ensure the quality of the data but also contribute to the broader scientific community's knowledge base for this and other novel chemical entities.

References

- Elidrissi, B., et al. (2017).

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

US EPA. (2023). EPI Suite™-Estimation Program Interface. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Mansouri, K., et al. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

-

ACD/Labs. (2025). New Features and Updates | PhysChem Suite Version 2025. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

Sources

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene CAS number 394-25-2

An In-Depth Technical Guide to 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene (CAS 394-25-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a detailed understanding of this compound's properties, synthesis, reactivity, and applications.

Compound Identification and Physicochemical Properties

This compound is an aromatic compound characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups on a benzene ring. These groups collectively influence its chemical behavior and utility as a synthetic building block.

-

CAS Number: 394-25-2

-

Molecular Formula: C₈H₆F₃NO₃

-

Molecular Weight: 221.14 g/mol

-

IUPAC Name: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene

-

Synonyms: 4-Methoxy-3-nitrobenzotrifluoride, 4-Trifluoromethyl-2-nitroanisole

The trifluoromethyl (-CF₃) group, a bioisostere for chlorine, significantly enhances lipophilicity and metabolic stability in derivative compounds, making this molecule particularly valuable in medicinal chemistry.[3]

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Light orange to yellow crystalline solid | [2] |

| Melting Point | 45.0 to 49.0 °C | [2] |

| Purity (GC) | min. 98.0 % | [2] |

| Solubility | Soluble in benzene, toluene | [2] |

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves electrophilic nitration of a substituted anisole precursor. A common and industrially relevant approach starts from 4-(trifluoromethyl)anisole.

Causality in Synthesis Design: The choice of starting material and reaction conditions is critical. 4-(Trifluoromethyl)anisole is selected because the methoxy group is an ortho-, para-directing group, activating the positions necessary for nitration. The trifluoromethyl group is a deactivating, meta-directing group. The directing effects of the methoxy group are dominant, leading to nitration primarily at the ortho position.

Diagram 2: Synthetic Pathway via Nitration

Workflow for the synthesis of the title compound.

Step-by-Step Laboratory Protocol: Nitration of 4-(Trifluoromethyl)anisole

This protocol is a self-validating system; successful synthesis is confirmed by the melting point and spectral characteristics of the final product.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Formation: Slowly add concentrated nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile.

-

Substrate Addition: Dissolve 4-(trifluoromethyl)anisole in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. The temperature must be strictly controlled between 0-5 °C to prevent over-nitration and side product formation.

-

Reaction: Stir the mixture at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. The crude product is then dried. Recrystallization from a suitable solvent, such as ethanol or hexane, yields the purified this compound.

Chemical Reactivity and Strategic Transformations

The reactivity of the benzene ring is governed by the electronic effects of its substituents:

-

-OCH₃ (Methoxy): An activating, ortho-, para-directing group due to its +R (resonance) effect.

-

-NO₂ (Nitro): A strongly deactivating, meta-directing group due to its -I (inductive) and -R effects.

-

-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group due to its strong -I effect.

The most significant and synthetically useful transformation of this molecule is the selective reduction of the nitro group to an amine. This reaction is fundamental for creating the corresponding aniline, a crucial precursor for many pharmaceuticals.[4]

Key Reaction: Chemoselective Reduction to 2-Methoxy-4-(trifluoromethyl)aniline

The primary challenge is to reduce the nitro group without affecting the other functional groups. Catalytic hydrogenation is a clean and efficient method for this transformation.

Diagram 3: Reaction Scheme for Nitro Group Reduction

Chemoselective reduction of the nitro group.

Step-by-Step Protocol: Catalytic Hydrogenation

-

Setup: Charge a hydrogenation vessel (e.g., a Parr shaker) with this compound and a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the mixture. The catalyst should be handled carefully, preferably as a wet paste, as dry Pd/C can be pyrophoric.

-

Hydrogenation: Seal the vessel, purge it with an inert gas (like nitrogen or argon), and then introduce hydrogen gas (H₂) to the desired pressure (typically 3-4 bar).[5]

-

Reaction: Stir or shake the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Filtration: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-Methoxy-4-(trifluoromethyl)aniline. Further purification can be achieved by chromatography or recrystallization if necessary.

Applications in Research and Drug Development

This compound is not typically an end-product but a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for sequential and regioselective modifications.

-

Pharmaceutical Synthesis: The primary application is as a precursor to 2-Methoxy-4-(trifluoromethyl)aniline.[6] Anilines are foundational scaffolds in a vast number of pharmaceuticals.[7] The presence of the trifluoromethyl group can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[3][8][9]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated anilines are used in the development of modern pesticides and herbicides, where enhanced potency and environmental persistence are desired.

-

Materials Science: Nitroaromatic compounds are sometimes explored in the synthesis of dyes, polymers, and other advanced materials, although this is a less common application for this specific molecule.[10]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[11] |

| (Potential Irritant) | Similar nitroaromatic compounds are known to cause skin and eye irritation.[12] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Spill Response: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Spectral Data for Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. While a comprehensive dataset is not publicly available, typical spectral features can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-8.0 ppm range), and a singlet for the methoxy (-OCH₃) protons (around δ 3.9-4.1 ppm). |

| ¹⁹F NMR | A singlet for the trifluoromethyl (-CF₃) group. A representative chemical shift for a similar compound, 1-nitro-4-(trifluoromethyl)benzene, is δ -63.18 ppm.[13] |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the aromatic carbons, the methoxy carbon, and the quartet signal for the trifluoromethyl carbon due to C-F coupling. |

| IR Spectroscopy | Characteristic strong peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching bands around 1100-1300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 221. |

References

-

Matrix Fine Chemicals. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. [Link]

-

In-Seo, S., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link]

-

Acta Crystallographica Section E. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. PMC. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1998). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. RSC Publishing. [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

MDPI. (2013). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

-

PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Carl ROTH. (2021). Safety Data Sheet: 2-Nitroaniline. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). The reaction of trifluoromethylphosphino-compounds with nitric oxide. RSC Publishing. [Link]

-

ACS Publications. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

-

International Labour Organization. (2001). ICSC 0306 - 2-NITROANILINE. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline. [Link]

-

ACS Publications. (2023). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology. [Link]

- Google Patents. (2019). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ChemSynthesis. 2-fluoro-1-methoxy-4-nitrobenzene. [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. [Link]

- Google Patents. (2012). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Chem-Impex. 2-Fluoro-4-methoxy-1-nitrobenzene. [Link]

Sources

- 1. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2 [matrix-fine-chemicals.com]

- 2. 4-Methoxy-3-nitrobenzotrifluoride | 394-25-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 6. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzotrifluoride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzotrifluoride is a key chemical intermediate characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups attached to a benzene ring.[1] This unique combination of electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methoxy) groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules.[1] Its primary utility lies in the fields of medicinal chemistry and agrochemical research, where it serves as a precursor for the development of novel therapeutic agents and crop protection agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and significant applications of 4-Methoxy-3-nitrobenzotrifluoride, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3-nitrobenzotrifluoride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 394-25-2 | [2][3] |

| Molecular Formula | C₈H₆F₃NO₃ | [2][3] |

| Molecular Weight | 221.14 g/mol | [2] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 45-50 °C | [2] |

| Purity | ≥ 98.0% (GC) | [2] |

| Synonyms | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole, 2-Nitro-4-(trifluoromethyl)anisole | [2][3] |

Synthesis of 4-Methoxy-3-nitrobenzotrifluoride

The most common and well-documented method for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride involves the nucleophilic aromatic substitution of a chlorine atom in 4-chloro-3-nitrobenzotrifluoride with a methoxy group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on a literature procedure for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride.[4]

Materials:

-

4-chloro-3-nitrobenzotrifluoride (112.8 g)

-

Sodium metal (11.6 g)

-

Methanol (1000 ml)

-

Diethyl ether (500 ml)

-

Water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, carefully dissolve 11.6 g of sodium metal in 800 ml of methanol under an inert atmosphere. This reaction is exothermic and produces flammable hydrogen gas; appropriate safety precautions must be taken.

-

Reaction Setup: In a separate round-bottom flask, dissolve 112.8 g of 4-chloro-3-nitrobenzotrifluoride in 200 ml of methanol.

-

Reaction Execution: To the solution of 4-chloro-3-nitrobenzotrifluoride, add the freshly prepared sodium methoxide solution. Stir the resulting mixture at room temperature for 2 hours.

-

Overnight Stirring: Allow the reaction mixture to stir overnight at room temperature.

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Work-up: After cooling to room temperature, allow the solution to stand overnight. Filter the mixture to remove any solid byproducts.

-

Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.

-

Extraction: Dissolve the remaining oil in 500 ml of diethyl ether and wash the ethereal solution with water to remove any remaining salts and methanol.

-

Drying and Evaporation: Dry the ether solution over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the ether to yield 4-Methoxy-3-nitrobenzotrifluoride (106 g).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride.

Spectroscopic Characterization

While specific, publicly available spectra for 4-Methoxy-3-nitrobenzotrifluoride are limited, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublets and doublet of doublets). The exact chemical shifts will be influenced by the electronic effects of the methoxy, nitro, and trifluoromethyl groups. For comparison, the aromatic protons of 2-nitro-4-(trifluoromethyl)aniline appear at δ 8.42, 7.56, and 6.93 ppm.[5]

-

Methoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be significantly influenced by the attached functional groups. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

-

Methoxy Carbon (1C): The carbon of the methoxy group is expected to appear in the range of δ 55-60 ppm.[6]

-

Trifluoromethyl Carbon (1C): The carbon of the trifluoromethyl group will be observed in the region of δ 120-130 ppm and will exhibit a characteristic quartet due to one-bond C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected around 3030-3100 cm⁻¹.

-

C-H Stretching (Methoxy): Aliphatic C-H stretching of the methoxy group will appear around 2850-2960 cm⁻¹.

-

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the region of 1450-1600 cm⁻¹.

-

Nitro Group (N-O) Stretching: Asymmetric and symmetric stretching of the nitro group will give rise to strong absorptions around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C-O Stretching (Aryl Ether): The C-O stretching of the aryl ether linkage is expected in the range of 1200-1275 cm⁻¹.

-

C-F Stretching: Strong C-F stretching bands from the trifluoromethyl group will be prominent in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Fragmentation patterns would likely involve the loss of the methoxy group (·OCH₃), the nitro group (·NO₂), and potentially rearrangement products.

Reactivity and Mechanism: Nucleophilic Aromatic Substitution

The key reaction for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride is a nucleophilic aromatic substitution (SNAAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (EWG) on the aromatic ring, which activate the ring towards nucleophilic attack. In the case of the precursor, 4-chloro-3-nitrobenzotrifluoride, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful EWGs.

The mechanism proceeds through a two-step addition-elimination pathway. First, the nucleophile (methoxide ion, CH₃O⁻) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups. In the second step, the leaving group (chloride ion, Cl⁻) is eliminated, and the aromaticity of the ring is restored.

Reaction Mechanism Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Applications of 4-Methoxy-3-nitrobenzotrifluoride

4-Methoxy-3-nitrobenzotrifluoride is a versatile intermediate primarily used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and bioavailability of drug candidates.[7] The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.

Pharmaceutical Applications

While specific drugs directly synthesized from 4-Methoxy-3-nitrobenzotrifluoride are not prominently disclosed in public literature, its structural motifs are present in several important pharmaceuticals. For example, the nonsteroidal antiandrogen Flutamide , used in the treatment of prostate cancer, contains a 3-(trifluoromethyl)-4-nitroaniline core, which can be conceptually derived from precursors like 4-Methoxy-3-nitrobenzotrifluoride.[8] Similarly, analogs of the anti-inflammatory drug Nimesulide have been synthesized, showcasing the utility of the nitro-substituted phenyl ring in drug design.[8]

Agrochemical Applications

In the agrochemical sector, trifluoromethylated and nitrated aromatic compounds are crucial for the development of effective herbicides and fungicides. For instance, the herbicide Oxyfluorfen is a diphenyl ether derivative containing a trifluoromethyl and a nitro group on one of the phenyl rings.[9] The structural features of 4-Methoxy-3-nitrobenzotrifluoride make it an attractive starting material for the synthesis of new herbicidal and fungicidal candidates. The trifluoromethyl group is a common feature in many modern fungicides, such as the triazole fungicide Mefentrifluconazole .[10]

Safety and Handling

4-Methoxy-3-nitrobenzotrifluoride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] It is classified as a substance that can cause severe skin burns and eye damage.[2] In case of contact, the affected area should be rinsed immediately with plenty of water.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxy-3-nitrobenzotrifluoride is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its synthesis via nucleophilic aromatic substitution is a well-established process. The unique combination of its functional groups provides a powerful platform for the design and synthesis of novel, high-value molecules. A thorough understanding of its properties, reactivity, and applications is crucial for researchers and scientists working in the field of organic synthesis and drug development.

References

- Google Patents. US9936701B2 - Herbicidal compounds.

- Google Patents. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.

-

SciELO México. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]

-

PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. [Link]

-

Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. [Link]

-

Oakwood Chemical. 4-Methoxy-3-nitrobenzotrifluoride. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

- Google Patents.

-

MDPI. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

-

PubChem. Oxyfluorfen. [Link]

-

MDPI. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Nitrobenzotrifluoride in Modern Drug Discovery. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

-

ResearchGate. Mechanism of action and selectivity of a novel herbicide, fenquinotrione. [Link]

-

National Center for Biotechnology Information. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Preprints.org. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. [Link]

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

ResearchGate. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Patsnap. Preparation method of m-nitrobenzotrifluoride - Eureka. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxy-3-nitrobenzotrifluoride | 394-25-2 | TCI AMERICA [tcichemicals.com]

- 3. CAS 394-25-2 | 4854-3-15 | MDL MFCD00007099 | 4-Methoxy-3-nitrobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Amino-3-nitrobenzotrifluoride(400-98-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Nitration of Benzene: A Mechanistic and Practical Guide to a Cornerstone of Electrophilic Aromatic Substitution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of materials, from pharmaceuticals and dyes to explosives and polymers. The nitration of benzene, the archetypal electrophilic aromatic substitution (EAS) reaction, serves as a model for understanding the reactivity of aromatic systems. This guide provides a detailed exploration of the reaction's mechanism, offers field-proven insights into its practical execution, and discusses its broader industrial significance, ensuring a thorough understanding for professionals in chemical and pharmaceutical development.

The Core Mechanism: A Stepwise Dissection

The nitration of benzene is a classic example of an electrophilic aromatic substitution reaction.[1] The overall transformation involves the replacement of a hydrogen atom on the benzene ring with a nitro group. This process is typically achieved by treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid.[2] The reaction proceeds through a well-established three-step mechanism.

Step 1: Generation of the Potent Electrophile—The Nitronium Ion

Benzene's aromatic stability renders it relatively unreactive towards nitric acid alone. A far more powerful electrophile is required to disrupt the ring's delocalized π-electron system.[3] This is accomplished by the addition of concentrated sulfuric acid, which serves as a catalyst.[2] Sulfuric acid is a stronger acid than nitric acid, and its role is to protonate the hydroxyl group of nitric acid.[4][5] This protonation converts the hydroxyl group into a good leaving group (water). Subsequent loss of a water molecule from the protonated nitric acid generates the highly reactive and linear nitronium ion (NO₂⁺), the true electrophile in this reaction.[4][6][7]

The generation of the nitronium ion is a rapid equilibrium:

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

The critical role of sulfuric acid is to increase the concentration of the nitronium ion to a level sufficient for the reaction to proceed at a practical rate.[8] Without it, the reaction would not occur effectively.[7]

Caption: Generation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[9] This is the slow, rate-determining step of the reaction, as it involves the temporary disruption of the ring's aromaticity.[10] The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or more commonly, a sigma (σ) complex.[11] This intermediate is non-aromatic because one of the ring's carbon atoms becomes sp³-hybridized, interrupting the cyclic delocalization of electrons.[11] The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance, which lends some stability to this otherwise high-energy intermediate.

Caption: Electrophilic attack and restoration of aromaticity.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex. The conjugate base of sulfuric acid, the bisulfate ion (HSO₄⁻), or a water molecule can act as this base.[12] The electrons from the carbon-hydrogen bond move back into the ring, re-establishing the stable aromatic π system and forming the final product, nitrobenzene.[5] This step also regenerates the sulfuric acid catalyst, allowing it to participate in the generation of another nitronium ion.[13]

Experimental Protocol: A Validated Laboratory Synthesis

The successful synthesis of nitrobenzene hinges on careful control of reaction conditions, particularly temperature. The reaction is highly exothermic (ΔH = -117 kJ/mol), and excessive heat can lead to the formation of dinitrated byproducts.[5] The following protocol is a standard, reliable method for the laboratory-scale preparation of nitrobenzene.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Concentrated Nitric Acid | 35 mL | Source of the nitro group |

| Concentrated Sulfuric Acid | 40 mL | Catalyst to generate the nitronium ion |

| Benzene | 30 mL | Aromatic substrate |

| Round-bottom flask | 250 mL | Reaction vessel |

| Addition Funnel | 100 mL | Controlled addition of benzene |

| Magnetic Stirrer & Stir Bar | - | Ensure proper mixing and heat dissipation |

| Ice-water bath | - | Temperature control |

| Thermometer | - | Monitor reaction temperature |

| Separatory Funnel | 250 mL | Workup and purification |

| Sodium Carbonate Solution | 5% aqueous solution | Neutralize residual acid |

| Anhydrous Calcium Chloride | ~5 g | Drying agent |

| Distillation Apparatus | - | Final purification |

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add 35 mL of concentrated nitric acid to the sulfuric acid.[6] This "mixed acid" should be prepared with caution due to the exothermic nature of the mixing.

-

Addition of Benzene: Fit an addition funnel to the flask containing the chilled nitrating mixture. Add 30 mL of benzene to the addition funnel.[14]

-

Controlled Reaction: Add the benzene dropwise to the stirred nitrating mixture over a period of about 30-45 minutes.[7][14] It is crucial to monitor the temperature continuously and maintain it below 55-60°C.[4][6][7] Use the ice bath to control the temperature as needed.

-

Reaction Completion: After the addition of benzene is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.[6]

-

Workup - Quenching and Separation: Carefully pour the reaction mixture into a beaker containing about 150-200 mL of cold water.[7] Transfer the contents to a separatory funnel. Two layers will form; the lower, denser layer is the crude nitrobenzene. Separate and retain the lower organic layer.[15]

-

Washing: Wash the crude nitrobenzene by adding 50 mL of water to the separatory funnel, shaking, and again separating the lower organic layer. Repeat this washing step.[14] Then, wash the organic layer with 50 mL of 5% sodium carbonate solution to neutralize any remaining acid, followed by a final wash with 50 mL of water.[6]

-

Drying: Transfer the washed nitrobenzene to a clean, dry flask and add a small amount of anhydrous calcium chloride to remove residual water.[14][15] Allow it to stand until the yellow liquid becomes clear.

-

Final Purification: Decant or filter the dried nitrobenzene into a distillation flask. Perform a simple distillation. Collect the fraction that boils between 207-211°C, which is pure nitrobenzene.[15] The final product should be a pale yellow, oily liquid with a characteristic almond-like odor.[6]

Industrial Significance and Applications

The nitration of benzene is not merely an academic exercise; it is a cornerstone of the chemical industry.

-

Aniline Production: Approximately 95% of all nitrobenzene produced is subsequently hydrogenated to synthesize aniline (C₆H₅NH₂).[5][8] Aniline is a vital precursor in the manufacturing of polyurethanes, rubber chemicals, pesticides, explosives, and a wide variety of dyes.[12][16]

-

Pharmaceutical Synthesis: Nitrobenzene and its derivatives are key intermediates in drug development. For instance, it is used in the production of the common analgesic paracetamol (acetaminophen).[5]

-

Other Applications: Nitrobenzene also finds use as a solvent, particularly for cellulose ethers, and to mask unpleasant odors in polishes and paints.[12][17]

The large-scale industrial production of nitrobenzene is a continuous process designed to manage the significant exothermicity of the reaction safely and efficiently.[17]

Conclusion

The electrophilic aromatic substitution mechanism for the nitration of benzene is a fundamental concept in organic chemistry with profound practical implications. A thorough understanding of the stepwise mechanism—from the catalytic generation of the nitronium ion to the formation of the sigma complex and final deprotonation—is essential for any scientist working with aromatic compounds. The ability to control the reaction conditions, as detailed in the experimental protocol, allows for the efficient and safe synthesis of nitrobenzene, a critical building block for countless products that shape our modern world. For professionals in drug development and materials science, mastering this reaction is a key step toward the rational design and synthesis of novel, functional molecules.

References

[12] Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link] [15] Slideshare. (n.d.). Preparation of nitrobenzene. Retrieved from [Link] [14] NileRed. (2015, September 1). How to make Nitrobenzene [Video]. YouTube. [Link] [6] Chemistry Notes. (2022, March 16). Laboratory Preparation of Nitrobenzene, purification,Uses. Retrieved from [Link] [4] Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [7] University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link] [5] Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link] [10] Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link] [8] Ecoinvent. (n.d.). nitrobenzene production. Retrieved from [Link] [11] ResearchGate. (2009, August 10). Kinetics of benzene nitration by nitric acid. Retrieved from [Link] [18] Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(7), 3866-3883. [Link] [17] International Agency for Research on Cancer. (1996). Nitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved from [Link] [19] Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of Electrophilic Aromatic Substitution: A “complex approach” [PDF]. RSC Advances, 11(7), 3866-3883. Retrieved from [Link] [2] Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link] [16] GOV.UK. (2024, July 22). Nitrobenzene: general information. Retrieved from [Link] [3] Leah4sci. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction [Video]. YouTube. [Link] [9] The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link] [1] Master Organic Chemistry. (2023, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link] [13] Freesciencelessons. (2023, October 5). A Level Chemistry Revision (Year 13) "Nitration of Benzene" [Video]. YouTube. [Link] BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 5. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Preparation of nitrobenzene | DOCX [slideshare.net]

- 16. gov.uk [gov.uk]

- 17. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene. Recognizing the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required for researchers, scientists, and drug development professionals to determine its solubility profile. By understanding the molecular structure and applying established analytical techniques, one can effectively predict and measure the solubility of this compound in a range of organic solvents, a critical parameter for its application in synthesis, purification, and formulation.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a potential intermediate in organic synthesis, understanding its solubility is paramount for:

-

Reaction Chemistry: Optimizing reaction conditions, including solvent selection, concentration, and temperature, to enhance reaction rates and yields.

-

Purification Processes: Developing effective crystallization, precipitation, and extraction protocols for isolating the compound in high purity.

-

Formulation Development: Ensuring the appropriate concentration of the active molecule can be achieved and maintained in a given delivery system.

Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar groups attached to a benzene ring.

-

Benzene Ring: The aromatic ring forms the non-polar backbone of the molecule.

-

Methoxy Group (-OCH₃): This group introduces a degree of polarity due to the electronegative oxygen atom, but the methyl group retains some non-polar character.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions.

-

Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing group. While the C-F bonds are polar, the symmetrical nature of the -CF₃ group can reduce its overall molecular dipole moment contribution. The trifluoromethyl group generally increases solubility in non-polar solvents.[1][2]

The interplay of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" suggests that this compound will exhibit preferential solubility in solvents with similar polarity.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical considerations can provide initial guidance on solvent selection. The overall polarity of a molecule is a balance of its polar and non-polar components. For this compound, the presence of the nitro and methoxy groups suggests potential solubility in polar aprotic solvents, while the trifluoromethyl and benzene components indicate likely solubility in less polar and non-polar organic solvents.

Nitrobenzene, a related parent compound, is sparingly soluble in water but miscible with many organic solvents like ethanol, ether, and benzene.[3][4][5] The introduction of a trifluoromethyl group tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative solubility data, this section provides a detailed, self-validating experimental protocol based on the widely accepted gravimetric method.[7]

Materials and Equipment

-

Solute: this compound (ensure high purity)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

-

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh a specific amount of the chosen organic solvent (e.g., 10 g) into a series of glass vials.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter.

-

Transfer the filtered solution to a pre-weighed vial.

-

Determine the mass of the collected solution.

-

Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause degradation or sublimation of the solute.

-

Once all the solvent has been removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent in the sample is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-. Retrieved from [Link]

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

- BenchChem. (n.d.). In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents.

- ChemRxiv. (2023). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.

- National Center for Biotechnology Information. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2023).

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6).

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.

- Autech Industry. (n.d.).

- Studocu. (n.d.).

- Quora. (2018). Why does nitrobenzene make a more suitable solvent than benzene?

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene.

- Wikipedia. (n.d.). Trifluorotoluene.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

theoretical calculation of electronic properties of trifluoromethyl nitrobenzene

An In-depth Technical Guide to the Theoretical Calculation of Electronic Properties of Trifluoromethyl Nitrobenzene

Authored by a Senior Application Scientist

Introduction: The Significance of Trifluoromethyl Nitrobenzene in Modern Chemistry

Trifluoromethyl nitrobenzene and its isomers are molecules of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The presence of both a trifluoromethyl (-CF₃) group and a nitro (-NO₂) group on the benzene ring imparts unique electronic characteristics that profoundly influence the molecule's reactivity, metabolic stability, and intermolecular interactions. The -CF₃ group, a strong electron-withdrawing moiety, is highly valued in drug design for its ability to enhance metabolic stability and improve bioavailability.[1][2] The nitro group is also strongly electron-withdrawing and serves as a versatile synthetic handle for further chemical modifications.[3]

Understanding the electronic landscape of these molecules is paramount for predicting their behavior and designing new compounds with tailored properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, cost-effective, and accurate means to probe these properties at the quantum level. This guide offers a comprehensive overview of the principles, protocols, and practical applications of calculating the electronic properties of trifluoromethyl nitrobenzene, intended for researchers, scientists, and professionals in drug development.

Theoretical Foundation: Unveiling Molecular Electronics with DFT

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable property. This approach provides a robust balance between computational cost and accuracy, making it the workhorse for calculations on medium-to-large molecules.[4]

Key Electronic Properties and Their Implications

Our investigation focuses on several key electronic descriptors that govern the behavior of trifluoromethyl nitrobenzene:

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[5]

-

HOMO Energy: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor and greater susceptibility to electrophilic attack. In the context of drug metabolism, molecules with high HOMO energies are often more prone to oxidative metabolism.[2]

-

LUMO Energy: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor and greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more polarizable and reactive.[6]

-

-

Molecular Electrostatic Potential (ESP): The ESP is a map of the charge distribution around a molecule, illustrating regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, typically colored blue).[7] It is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors, enzymes, or other reactants. Electron-poor regions are susceptible to nucleophilic attack, while electron-rich regions are targets for electrophiles.[8]

Computational Methodology: A Validated Protocol

This section provides a step-by-step protocol for performing DFT calculations on trifluoromethyl nitrobenzene. The causality behind each step is explained to ensure a robust and self-validating workflow. We will use the common isomer, m-trifluoromethyl nitrobenzene (1-nitro-3-(trifluoromethyl)benzene), as our primary example.[9][10]

Experimental Protocol: DFT Calculation Workflow

1. Structure Generation:

- Action: Build the 3D structure of m-trifluoromethyl nitrobenzene using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

- Causality: An accurate initial 3D structure is necessary to ensure the calculation converges to the correct, low-energy conformation.

2. Geometry Optimization:

- Action: Perform a geometry optimization to find the minimum energy structure of the molecule on the potential energy surface.

- Causality: This step is critical. Electronic properties are highly dependent on the molecular geometry. Using a non-optimized structure will yield inaccurate results. The optimization finds the most stable arrangement of the atoms.

- Recommended Level of Theory: B3LYP functional with a 6-31G(d) basis set.[2] B3LYP is a hybrid functional known for its reliability in describing the geometries and energies of organic molecules. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the bonding in molecules with electronegative atoms like oxygen and fluorine.[11] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[12]

3. Frequency Calculation:

- Action: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

- Causality: This is a self-validating step. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.

4. Single-Point Energy and Property Calculation:

- Action: Using the validated minimum-energy geometry, perform a single-point energy calculation to obtain the final electronic properties.

- Causality: This calculation, performed on the stable geometry, provides the accurate electronic data. Key properties to request from the software include HOMO and LUMO energies, molecular orbital visualizations, and the molecular electrostatic potential map.

The entire computational workflow can be visualized as follows:

Caption: The link between calculated electronic properties and key molecular behaviors.

Conclusion

Theoretical calculations using Density Functional Theory provide an indispensable toolkit for modern chemical research. For molecules like trifluoromethyl nitrobenzene, DFT allows for a detailed and accurate characterization of the electronic properties that govern their behavior. By following a validated computational protocol, researchers can reliably determine HOMO-LUMO energies and molecular electrostatic potentials. These theoretical descriptors, in turn, offer profound insights into the molecule's metabolic stability, chemical reactivity, and potential for intermolecular interactions, thereby guiding the rational design of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . ACS Publications. [Link]

-

m-(Trifluoromethyl)nitrobenzene . PubChem, National Center for Biotechnology Information. [Link]

-

Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts . MDPI. [Link]

-

Benzene, 1-nitro-3-(trifluoromethyl)- . NIST Chemistry WebBook. [Link]

-

On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory . ResearchGate. [Link]

-

Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory . National Institutes of Health (NIH). [Link]

-

Computational Calculation of Nitrobenzene and Its Derivatives . Indonesian Journal of Chemical Research. [Link]

-

HOMO and LUMO . Wikipedia. [Link]

-

Electrostatic potential for the HF/6-31G( d ) potential of nitrobenzene... . ResearchGate. [Link]

-

Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

An electrostatic potential map of (trifluoromethyl) benzene, C6H5CF3, is shown. Would you expect... . Study.com. [Link]

-

The Role of 4-Nitrobenzotrifluoride in Modern Drug Discovery . Dakota Chemicals. [Link]

-

Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations . PubMed. [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations” . The Ohio State University. [Link]

-

How to choose a functional and basis set for your DFT calculation . YouTube. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry . ChemRxiv. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. asc.ohio-state.edu [asc.ohio-state.edu]

Methodological & Application

experimental protocol for the reduction of the nitro group in 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

The reduction of the nitro group in 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene is a critical transformation in synthetic organic chemistry, yielding 2-Methoxy-5-(trifluoromethyl)aniline. This aniline derivative is a valuable building block in the pharmaceutical and agrochemical industries. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring presents unique challenges and opportunities for chemoselective reduction. This document provides detailed, field-proven protocols for two robust reduction methods: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic metal-acid reduction using iron in the presence of hydrochloric acid (Fe/HCl). The choice between these methods will depend on the available equipment, scale of the reaction, and sensitivity of other functional groups in more complex substrates.

Chemical Structures and Reaction Scheme

The overall transformation is depicted below:

Caption: General reaction scheme for the reduction of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of the starting material and product is paramount for safe and effective execution of these protocols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₈H₆F₃NO₃ | 221.14 | Yellowish solid | 34-38 |

| 2-Methoxy-5-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | White to light yellow crystalline powder | 58-62[1] |

Safety Precautions:

-

This compound: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[2][3] Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Methoxy-5-(trifluoromethyl)aniline: This aniline derivative is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation.[4][5] May cause respiratory irritation.[5] Handle in a well-ventilated fume hood with appropriate PPE.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric when dry and exposed to air; handle the catalyst slurry with care.

-

Fe/HCl Reduction: This reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. Hydrochloric acid is corrosive and should be handled with appropriate care.

Experimental Protocols

Two distinct and reliable methods for the reduction are presented below.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[6] Catalytic hydrogenation is a heterogeneous reaction where the nitro compound is reduced by molecular hydrogen on the surface of a metal catalyst.[1]

Materials and Reagents:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH), reagent grade

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

-

Round-bottom flask or hydrogenation vessel

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup for atmospheric pressure

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of starting material).

-

Inerting: Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (1-5 mol% Pd relative to the nitro compound). Rationale: The catalyst is added under an inert atmosphere to prevent ignition of the solvent vapors by the potentially pyrophoric catalyst.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) and begin vigorous stirring. For atmospheric pressure hydrogenation, a hydrogen-filled balloon can be used.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This may take several hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric. Keep it wet with the solvent.

-

Washing: Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-Methoxy-5-(trifluoromethyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Protocol 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical method is a cost-effective and robust alternative to catalytic hydrogenation, particularly suitable for large-scale synthesis and when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[7] The reaction proceeds via single electron transfer from the metal surface to the nitro group.[1]

Materials and Reagents:

-

This compound

-

Iron powder (<325 mesh)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution, saturated

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-